molecular formula C10H17NO4 B13669016 (R)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate

(R)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B13669016
M. Wt: 215.25 g/mol
InChI Key: NIZFUEFAOHKWFS-SSDOTTSWSA-N
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Description

®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with a complex structure that includes a pyran ring, a carbamate group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of a pyran derivative with a carbamate precursor under specific conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the carbamate group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate has potential applications as a drug precursor. Its ability to undergo various chemical modifications allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target molecule. The pyran ring and tert-butyl group contribute to the compound’s overall stability and reactivity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the pyran ring.

    6-oxotetrahydro-2H-pyran-3-yl carbamate: Similar structure but without the tert-butyl group.

    N-Boc-pyrrolidine: Contains a carbamate group and a cyclic structure but differs in the ring size and substituents.

Uniqueness

®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is unique due to the combination of its pyran ring, carbamate group, and tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl N-[(3R)-6-oxooxan-3-yl]carbamate

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1

InChI Key

NIZFUEFAOHKWFS-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)OC1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)OC1

Origin of Product

United States

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